molecular formula C10H12Br2 B8137186 1,3-Bis(2-bromoethyl)benzene

1,3-Bis(2-bromoethyl)benzene

Cat. No.: B8137186
M. Wt: 292.01 g/mol
InChI Key: DSNHDGANDCBSAV-UHFFFAOYSA-N
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Description

1,3-Bis(2-bromoethyl)benzene is an organic compound with the molecular formula C10H12Br2 It consists of a benzene ring substituted with two 2-bromoethyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-bromoethyl)benzene can be synthesized through the bromination of 1,3-diethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, where the ethyl groups are brominated to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-bromoethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Reduction Reactions: The compound can be reduced to 1,3-diethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert the ethyl groups to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: 1,3-Bis(2-hydroxyethyl)benzene, 1,3-Bis(2-aminoethyl)benzene.

    Reduction: 1,3-Diethylbenzene.

    Oxidation: 1,3-Bis(carboxyethyl)benzene.

Scientific Research Applications

1,3-Bis(2-bromoethyl)benzene is utilized in various scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Pharmaceutical Research: It acts as an intermediate in the synthesis of biologically active compounds.

    Chemical Engineering: The compound is employed in the development of new catalytic processes and reaction mechanisms.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-bromoethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The benzene ring provides a stable aromatic system that can undergo electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-bromoethyl)benzene: Similar structure but with bromine atoms at the 1 and 4 positions.

    1,2-Bis(2-bromoethyl)benzene: Bromine atoms at the 1 and 2 positions.

    1,3-Dibromo-2-ethylbenzene: Bromine atoms at the 1 and 3 positions with an ethyl group at the 2 position.

Uniqueness

1,3-Bis(2-bromoethyl)benzene is unique due to the specific positioning of the bromoethyl groups, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and the synthesis of diverse derivatives, making it a valuable compound in organic synthesis and material science.

Properties

IUPAC Name

1,3-bis(2-bromoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNHDGANDCBSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCBr)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103199-07-1
Record name 1,3-bis(2-bromoethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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